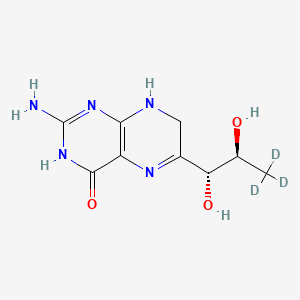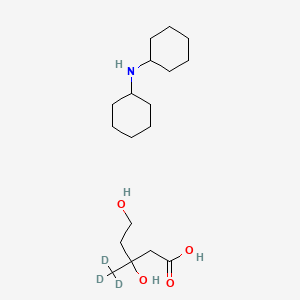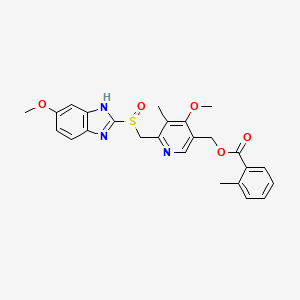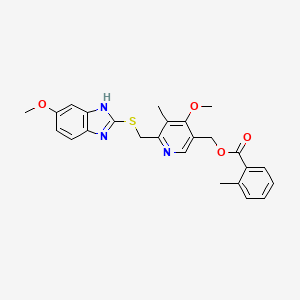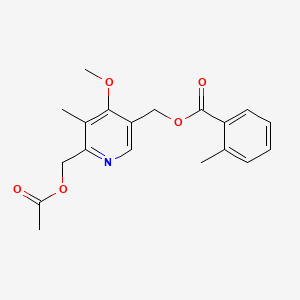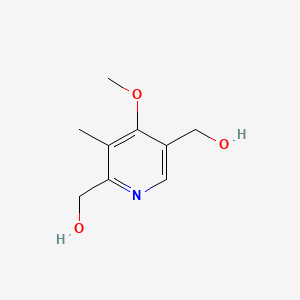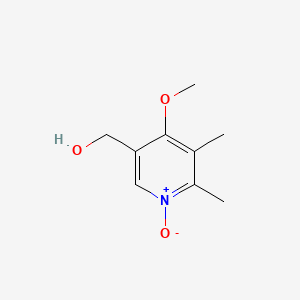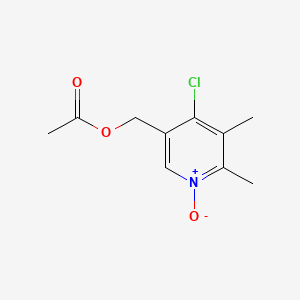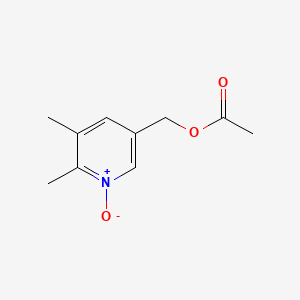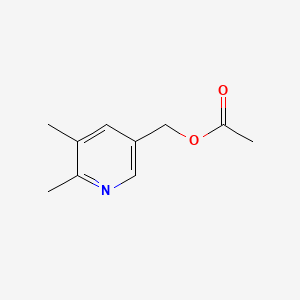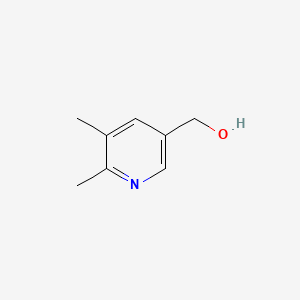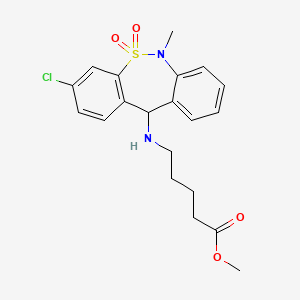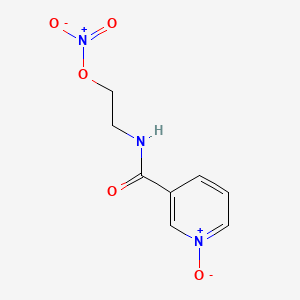
Nicorandil N-Oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nicorandil N-Oxide is a metabolite of Nicorandil, a well-known antianginal agent . It has been recommended as one of the second-line treatments for chronic stable angina . It has been applied clinically in various cardiovascular diseases such as variant or unstable angina and reperfusion-induced damage following coronary angioplasty or thrombolysis .
Synthesis Analysis
Nicorandil is synthesized by treating nicotinic acid chloride hydrochloride with nitro-oxy-ethyl-amine nitrate in an organic solvent . In addition, Nicorandil and its two isomers, which vary in the positions of the side chain containing the nitric oxide (NO) donor, and also their corresponding denitrated metabolites have been synthesized .Molecular Structure Analysis
Nicorandil is a niacinamide vitamin derivative . It has a weakly basic group (pKa 3.62 of pyridyl N). The pyridyl N of Nicorandil has a pKa similar to nicotinamide (3.63), and is lower than that of an unsubstituted pyridine (pKa 5.2) due to the meta-amide group .Physical And Chemical Properties Analysis
Nicorandil exhibits moderate solubility (1.19 mg mL−1 at 37 °C) and has a short half-life (<1 h) due to rapid metabolism and systematic elimination via oral administration . The binary solids of Nicorandil with homologous dicarboxylic acids exhibit improved physical and mechanical properties compared to the Nicorandil drug .科学的研究の応用
Nicorandil's Role in Cardiovascular Protection
Nicorandil, recognized for its dual action as an ATP-sensitive potassium (KATP) channel opener and a nitric oxide donor, exhibits significant cardiovascular protective effects. Studies have shown its efficacy in ameliorating ischemia-reperfusion injury in rat kidneys, suggesting a broader application in managing conditions related to ischemic stress beyond its primary use for angina (Shimizu et al., 2011). Furthermore, nicorandil has demonstrated the potential to protect against myocardial no-reflow, a severe complication following reperfusion therapy in acute myocardial infarction, by preserving endothelial function through the activation of KATP channels (Zhao et al., 2006).
Cellular and Molecular Mechanisms
On a molecular level, nicorandil influences cellular processes that underpin its therapeutic potential. Research has focused on its effects on cell proliferation and apoptosis, particularly in the context of renal carcinoma cells, revealing its non-cytotoxic nature at physiological concentrations and suggesting a nuanced understanding of its bioactivity (Paula et al., 2013). Additionally, its role in mitigating oxidative stress and inflammatory responses further emphasizes its potential in managing various pathological conditions (Matsui et al., 2015).
Implications for Organ Protection
The organ-protective properties of nicorandil, particularly in the context of diabetic nephropathy and myocardial injury, underscore its therapeutic versatility. Studies indicate its effectiveness in reducing proteinuria and glomerular injury in diabetic nephropathy, pointing to its potential in renal protection (Tanabe et al., 2012). Moreover, its role in attenuating ventricular dysfunction and organ injury following cardiopulmonary bypass suggests its applicability in surgical contexts to safeguard cardiac function (Peng et al., 2022).
作用機序
Target of Action
Nicorandil N-Oxide primarily targets potassium (K+) channels and acts as a nitric oxide (NO) donor . The activation of these targets plays a crucial role in its vasodilatory and cardioprotective effects .
Mode of Action
Nicorandil N-Oxide interacts with its targets in two significant ways :
- As a NO donor , it stimulates guanylyl cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels . This results in the relaxation of vascular smooth muscle cells .
- As a K+ channel opener , it induces hyperpolarization in various types of neuronal cells . This leads to decreased neuronal activity and preservation of the brain’s energy during hypoxic conditions .
Biochemical Pathways
Nicorandil N-Oxide affects several biochemical pathways:
- It activates the PI3K/AKT/eNOS signaling pathway , which plays a role in cell survival and proliferation .
- It also impacts the TLR4/SLC7A11 signaling pathway , which is involved in regulating ferroptosis, a form of regulated cell death .
Pharmacokinetics
Nicorandil N-Oxide is rapidly and almost completely absorbed via the gastrointestinal tract, reaching maximal plasma concentration after 30–60 minutes . Its half-life is roughly 52 minutes . It is primarily metabolized through oxidation to nicorandil-N-oxide and hydroxy nicorandil, and by denitration to N-(2-hydroxyethyl)-nicotin-amide .
Result of Action
The molecular and cellular effects of Nicorandil N-Oxide’s action include:
- Vasodilation : By activating K+ channels and donating NO, it causes vasodilation of both arterial and venous blood vessels .
- Neuroprotection : It can sustain the hyperpolarization phase in neuronal cells during hypoxia, which may have a neuroprotective effect .
- Regulation of Ferroptosis : It can regulate ferroptosis, a form of regulated cell death, through the TLR4/SLC7A11 signaling pathway .
Action Environment
The action, efficacy, and stability of Nicorandil N-Oxide can be influenced by environmental factors such as oxygen levels. For instance, during cerebral ischemia, a condition characterized by restricted oxygen and nutrient delivery, K+ channels open and cause neuronal hyperpolarization . This suggests that the drug’s efficacy may be enhanced in hypoxic conditions.
Safety and Hazards
将来の方向性
Nicorandil has been recommended as a second-line anti-anginal drug in CCS patients, and it may be a particularly useful add-on therapy for patients in the Gulf region . There is a need to improve knowledge of the epidemiology of chronic coronary syndromes in the Middle East and Gulf region, and the need for studies of stratified pharmacologic approaches to improve symptomatic angina and quality of life in the large and growing number of patients with coronary artery disease from this region .
特性
IUPAC Name |
2-[(1-oxidopyridin-1-ium-3-carbonyl)amino]ethyl nitrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O5/c12-8(9-3-5-16-11(14)15)7-2-1-4-10(13)6-7/h1-2,4,6H,3,5H2,(H,9,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALIEKHMDVZBFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)[O-])C(=O)NCCO[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676063 |
Source


|
| Record name | 2-[(1-Oxo-1lambda~5~-pyridine-3-carbonyl)amino]ethyl nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nicorandil N-Oxide | |
CAS RN |
107833-98-7 |
Source


|
| Record name | 2-[(1-Oxo-1lambda~5~-pyridine-3-carbonyl)amino]ethyl nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


